2-Amino-N-(4-(trifluoromethyl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-(4-(trifluoromethyl)phenyl)benzamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features an amino group attached to a benzamide core, with a trifluoromethyl group on the phenyl ring, which imparts distinct chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(4-(trifluoromethyl)phenyl)benzamide typically involves the reaction of 4-trifluoromethyl-aniline with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(4-(trifluoromethyl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-N-(4-(trifluoromethyl)phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-N-(4-(trifluoromethyl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the amino group’s ability to form hydrogen bonds, enables the compound to modulate the activity of its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(trifluoromethyl)benzoic acid
- 4-(trifluoromethyl)aniline
- N-(4-trifluoromethylphenyl)benzamide
Uniqueness
2-Amino-N-(4-(trifluoromethyl)phenyl)benzamide stands out due to the presence of both an amino group and a trifluoromethyl group on the benzamide core. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H11F3N2O |
---|---|
Molecular Weight |
280.24 g/mol |
IUPAC Name |
2-amino-N-[4-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C14H11F3N2O/c15-14(16,17)9-5-7-10(8-6-9)19-13(20)11-3-1-2-4-12(11)18/h1-8H,18H2,(H,19,20) |
InChI Key |
CKFRDEQBDGYQLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.